[(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride
Overview
Description
(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride is an organic compound that belongs to the class of substituted amines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features.
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the formation of carbon-carbon bonds . This suggests that the compound could affect pathways involving carbon-carbon bond formation.
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then methylated using methyl iodide to form the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- [(2-Chloro-4-fluorophenyl)(phenyl)methyl]amine hydrochloride
- [(2-Chloro-4-fluorophenyl)(phenyl)methyl]amine
- (2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride
Uniqueness
(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride is unique due to its specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-N-methyl-1-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN.ClH/c1-17-14(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)15;/h2-9,14,17H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMGUOSYAWMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=C(C=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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